2,3,4-Tribromo-6-methylpyridine

Catalog No.
S12561057
CAS No.
M.F
C6H4Br3N
M. Wt
329.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tribromo-6-methylpyridine

Product Name

2,3,4-Tribromo-6-methylpyridine

IUPAC Name

2,3,4-tribromo-6-methylpyridine

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

InChI

InChI=1S/C6H4Br3N/c1-3-2-4(7)5(8)6(9)10-3/h2H,1H3

InChI Key

LFTYXASNURBGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Br)Br)Br

2,3,4-Tribromo-6-methylpyridine is a brominated derivative of methylpyridine, characterized by the molecular formula C6H4Br3NC_6H_4Br_3N and a molecular weight of approximately 329.81 g/mol. This compound features three bromine atoms substituted at the 2, 3, and 4 positions of the pyridine ring, along with a methyl group at the 6 position. The presence of multiple bromine atoms significantly influences its chemical properties and reactivity, making it a subject of interest in both organic synthesis and medicinal chemistry.

Due to the reactivity of the bromine substituents:

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: This compound can undergo Suzuki cross-coupling reactions with arylboronic acids, producing novel pyridine derivatives. Palladium catalysts are typically employed under mild conditions to facilitate these reactions.

Research into the biological activity of 2,3,4-Tribromo-6-methylpyridine suggests potential applications in medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties, making them candidates for further investigation in drug development. The mechanism of action often involves interactions with specific molecular targets that may inhibit certain enzymes or disrupt cellular processes.

The synthesis of 2,3,4-Tribromo-6-methylpyridine generally involves the bromination of 6-methylpyridine. Key methods include:

  • Direct Bromination: This method uses bromine in the presence of catalysts such as iron or aluminum bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions on the pyridine ring.
  • Industrial Production: For large-scale production, continuous flow reactors and advanced purification methods are utilized to optimize yield and purity while maintaining safety standards.

2,3,4-Tribromo-6-methylpyridine has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and heterocycles.
  • Medicinal Chemistry: The compound is explored for developing new pharmaceuticals due to its unique structure and reactivity.
  • Material Science: It is investigated as a building block for advanced materials.

Studies on the interactions of 2,3,4-Tribromo-6-methylpyridine reveal its potential as a versatile compound in organic synthesis. Its ability to participate in nucleophilic substitution and coupling reactions allows for diverse chemical transformations. Additionally, its biological interactions suggest possible pathways for therapeutic applications, although specific interaction studies are still ongoing.

Several compounds share structural similarities with 2,3,4-Tribromo-6-methylpyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,3-Dibromo-6-methylpyridineTwo bromines at positions 2 and 3Less reactive due to fewer bromine substituents
2-Bromo-4-methylpyridineOne bromine at position 2Lacks multiple bromines; different reactivity
3-Bromo-6-methylpyridineOne bromine at position 3Different substitution pattern; affects properties
2,5-Dibromo-6-methylpyridineBromines at positions 2 and 5Different reactivity profile compared to tribrominated form

The presence of three bromine atoms in 2,3,4-Tribromo-6-methylpyridine enhances its electrophilicity and reactivity compared to these similar compounds. This unique structure allows for selective functionalization and diverse chemical transformations that are valuable in both organic synthesis and medicinal applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

328.78734 g/mol

Monoisotopic Mass

326.78939 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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